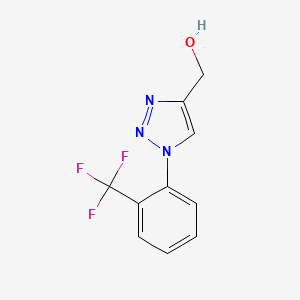

(1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

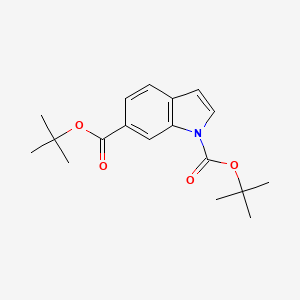

Overview

Description

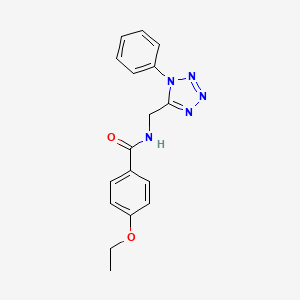

This compound is a derivative of methanol where the hydrogen atom is replaced by a 1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl group. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of molecules .

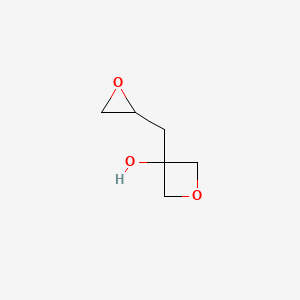

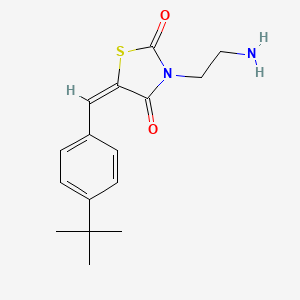

Molecular Structure Analysis

The molecular structure of this compound would consist of a 1,2,3-triazole ring attached to a phenyl ring which is further substituted with a trifluoromethyl group and a methanol group .Scientific Research Applications

Crystal Structure Analysis : The crystal structures of compounds related to (1-(2-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol have been analyzed. For instance, similar compounds exhibit mild α-glycosidase inhibition activity, and their molecular structures show significant interactions, which are crucial for their biological activity (Gonzaga et al., 2016).

Catalytic Applications : This compound has been used in catalytic applications, such as in Huisgen 1,3-dipolar cycloadditions, demonstrating its utility as a stable and efficient catalyst in organic synthesis (Ozcubukcu et al., 2009).

Supramolecular Aggregation : The presence of halides in derivatives of this compound influences supramolecular aggregation through C–X⋯π interactions in their crystal structures. These interactions are pivotal in determining the molecular arrangement and properties (Jordão et al., 2012).

Antimicrobial Screening : Some derivatives of this compound have been synthesized and screened for their antimicrobial properties. They have shown promising activities against various bacterial strains, suggesting potential applications in developing new antimicrobial agents (Shaikh et al., 2014).

Fungicidal Activities : Novel derivatives containing the triazole moiety have been synthesized and evaluated for their fungicidal activities. Some of these compounds have shown moderate to promising activities against various fungal strains, indicating potential agricultural applications (Ming-zhen et al., 2013).

Synthesis of Novel Fluorophores : Triazole derivatives have been synthesized and evaluated for their photophysical properties. They show potential as novel blue-emitting fluorophores, which could be useful in materials science and optical applications (Padalkar et al., 2015).

Corrosion Inhibition : Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic mediums. They exhibit effective inhibition properties, making them potentially useful in industrial applications (Ma et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of this group in the compound could potentially enhance its reactivity and interaction with its targets.

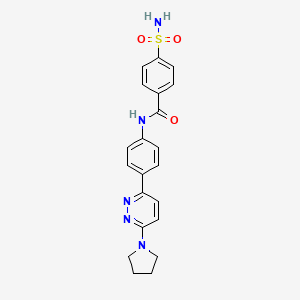

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as this group is known to enhance the lipophilicity of compounds , which could in turn affect their bioavailability.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s reactivity and interaction with its targets. For instance, the compound is known to be stored in a refrigerator , suggesting that low temperatures could potentially enhance its stability.

Biochemical Analysis

Biochemical Properties

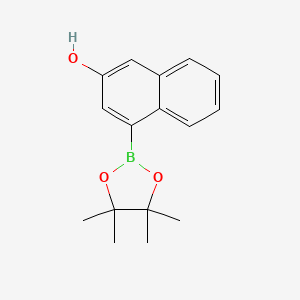

Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The trifluoromethyl group attached to the phenyl ring could potentially influence the acidity of the compound, affecting its interactions with other molecules .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c11-10(12,13)8-3-1-2-4-9(8)16-5-7(6-17)14-15-16/h1-5,17H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AROCKUZNSWKLLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(phenoxymethyl)pyrrolidin-1-YL]acetamide](/img/structure/B2451468.png)

![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2451473.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)

![[3-Chloro-6-(1-phenylethoxy)pyridin-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2451478.png)

![5-[1-cyclopentyl-4-(4-methylphenyl)-1H-imidazol-5-yl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B2451480.png)

![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B2451484.png)